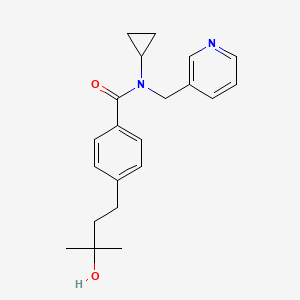![molecular formula C13H14ClN3OS B5559222 1-[(5-chloro-2-thienyl)carbonyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5559222.png)
1-[(5-chloro-2-thienyl)carbonyl]-3-(1H-imidazol-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, along with its derivatives, has been synthesized and studied for various biochemical and pharmacological activities. These compounds often serve as crucial intermediates or active molecules in the development of drugs targeting specific receptors or biological pathways.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, including nucleophilic addition, cyclo condensation, and sometimes, ring closure reactions. These procedures are optimized to yield the target compounds with high purity and efficiency (Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry. Crystallographic studies provide insights into the conformational preferences and intermolecular interactions within the solid state, revealing the importance of the piperidine and imidazole units in maintaining structural integrity (N. R. Thimmegowda et al., 2009).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, highlighting their reactivity and potential as intermediates in synthesizing more complex molecules. The presence of functional groups such as imidazole and piperidine allows for selective modifications, which can be exploited to enhance biological activity or solubility (M. Sedlák et al., 2008).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. These properties are influenced by the molecular structure and can affect the compound's application in drug formulation (S. Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are essential for determining the compound's role in biological systems. Studies have shown that the imidazole and piperidine units contribute significantly to the compound's ability to interact with biological targets, influencing its pharmacological profile (A. Windhorst et al., 1999).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study by Whelan et al. (1995) focused on the synthesis of tropane-3-spiro-4'(5')-imidazolines, a related compound, highlighting their potential as 5-HT3 receptor antagonists. The structural and conformational analysis was conducted using NMR spectroscopy and X-ray diffraction, demonstrating the compounds' preferred conformations and their potential utility in pharmacological applications (Whelan et al., 1995).
Pharmacological Applications
- Research on substituted (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones by Sedlák et al. (2008) explored the potential for bioisosteric replacement of the carbonyl group in pharmacologically active compounds. The study highlights the versatility of these structures in medicinal chemistry (Sedlák et al., 2008).
Novel Ligand Concept
- Mundwiler et al. (2004) introduced a mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+, incorporating imidazole and piperidine derivatives. This study outlines a method for labeling bioactive molecules with potential applications in diagnostic imaging and therapy (Mundwiler et al., 2004).
Antitubercular Activity
- A study by Raju et al. (2020) synthesized and characterized 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives, evaluating their antitubercular activity. This research demonstrates the potential therapeutic applications of such compounds in combating tuberculosis (Raju et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(1H-imidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c14-11-4-3-10(19-11)13(18)17-7-1-2-9(8-17)12-15-5-6-16-12/h3-6,9H,1-2,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBHOYOONZMMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-chloro-2-thienyl)carbonyl]-3-(1H-imidazol-2-yl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5559144.png)

![1-ethyl-5-oxo-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-3-pyrrolidinecarboxamide](/img/structure/B5559156.png)
![6-(2-chlorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559161.png)

![1-(methoxyacetyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5559176.png)

![4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5559191.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-iodo-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5559196.png)



![2-methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5559230.png)
![5-ethyl-2,3-dimethyl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5559232.png)